molecular formula C17H15Cl2N5OS B12012612 2,3-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone CAS No. 624725-74-2

2,3-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone

Cat. No.: B12012612
CAS No.: 624725-74-2
M. Wt: 408.3 g/mol
InChI Key: FEOMJGHODDAYRQ-KEBDBYFISA-N
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Description

The compound 2,3-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is a hydrazone derivative synthesized via condensation of 2,3-dichlorobenzaldehyde with a triazole-thiol hydrazine precursor. Its structure features:

  • A 2,3-dichlorobenzaldehyde moiety, contributing electron-withdrawing effects and enhanced lipophilicity.
  • A sulfanyl (-SH) group at the triazole’s 5-position, enabling hydrogen bonding or redox activity.

This compound was designed as part of a broader effort to develop anticancer agents targeting histone deacetylases (HDACs) . Synthetic pathways (e.g., Schemes 1–2 in ) involve hydrazine condensation under acidic conditions, confirmed by NMR signals (methine proton at δ 7.80–8.00 ppm) .

Properties

CAS No.

624725-74-2

Molecular Formula

C17H15Cl2N5OS

Molecular Weight

408.3 g/mol

IUPAC Name

4-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15Cl2N5OS/c1-2-25-13-8-6-11(7-9-13)16-21-22-17(26)24(16)23-20-10-12-4-3-5-14(18)15(12)19/h3-10,23H,2H2,1H3,(H,22,26)/b20-10+

InChI Key

FEOMJGHODDAYRQ-KEBDBYFISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2,3-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,3-dichlorobenzaldehyde and 4-ethoxyphenyl hydrazine.

    Formation of Hydrazone: The 2,3-dichlorobenzaldehyde reacts with 4-ethoxyphenyl hydrazine under acidic or basic conditions to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with thiourea to form the triazole ring, resulting in the final product.

Chemical Reactions Analysis

2,3-Dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or the aldehyde group.

    Substitution: The dichlorobenzaldehyde moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2,3-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone exhibit significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The hydrazone class is known for its efficacy in developing new antimicrobial agents.
  • Anticancer Potential : The compound has been evaluated for its anticancer activity. Studies have shown that derivatives of hydrazones can inhibit the proliferation of cancer cells, making them potential candidates for cancer therapy.
  • Antioxidant Properties : Some derivatives have demonstrated antioxidant capabilities through various assays, indicating their potential use in preventing oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have documented the applications of hydrazones in medicinal chemistry:

  • A study highlighted the synthesis of various hydrazones derived from dichlorobenzaldehydes and their evaluation for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited superior activity compared to standard antibiotics .
  • Another research focused on the anticancer properties of triazole-based hydrazones. The findings revealed that specific compounds could effectively inhibit tumor growth in vitro, suggesting their potential as therapeutic agents against cancer .

Mechanism of Action

The mechanism of action of 2,3-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. The triazole ring and the hydrazone linkage are thought to play crucial roles in its biological activity.

Comparison with Similar Compounds

Structural Variations in Benzaldehyde Substituents

The position and nature of substituents on the benzaldehyde moiety significantly influence electronic and steric properties. Key analogs include:

Compound Name Benzaldehyde Substituent Key Properties/Effects
Target Compound 2,3-Dichloro Enhanced lipophilicity; electron-withdrawing Cl groups may improve HDAC binding .
2-Chlorobenzaldehyde derivative 2-Chloro Reduced steric hindrance; lower melting point (mp) vs. dichloro analogs.
2,4-Dichlorobenzaldehyde derivative 2,4-Dichloro Higher symmetry may improve crystallinity; mp ~69–73°C .
4-Nitrobenzaldehyde derivative 4-Nitro Strong electron-withdrawing effect; potential cytotoxicity via nitro group reduction.
3,4-Dimethoxybenzaldehyde derivative 3,4-Dimethoxy Electron-donating groups increase solubility; may reduce membrane permeability.

SAR Insights :

  • Electron-withdrawing vs. donating groups : Nitro and chloro groups enhance electrophilicity, favoring interactions with HDAC zinc ions, while methoxy groups may hinder binding .

Variations in Triazole Substituents

The triazole ring’s substituents modulate solubility and target engagement:

Compound Name Triazole Substituent Biological Implications
Target Compound 4-Ethoxyphenyl, 5-SH Ethoxy group increases lipophilicity; SH group may act as a zinc-binding ligand .
4-Fluorophenyl derivative 4-Fluorophenyl Fluorine’s electronegativity enhances metabolic stability; reduced hydrophobicity.
Isatin-derived hydrazone Isatin (indole derivative) Planar aromatic system may intercalate DNA; divergent mechanism vs. HDAC inhibitors.

Key Observations :

  • The 4-ethoxyphenyl group in the target compound enhances membrane permeability compared to polar substituents (e.g., -SO2Ph in ) .
  • The sulfanyl group may confer redox activity or metal coordination, absent in analogs like methoxy derivatives (e.g., compounds 10a-i in ) .

Physicochemical Properties

Property Target Compound 2,4-Dichlorobenzaldehyde Derivative 4-Nitrobenzaldehyde Derivative
Melting Point Not reported ~69–73°C Likely >100°C (nitro group)
Solubility Low (lipophilic Cl, ethoxy) Moderate (symmetrical Cl) Very low (nitro group)
LogP (estimated) ~3.5–4.0 ~3.0–3.5 ~2.5–3.0

Biological Activity

The compound 2,3-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Synthesis and Characterization

The synthesis of 2,3-dichlorobenzaldehyde hydrazones typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and various hydrazine derivatives. The resulting compounds can be characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. These methods confirm the formation of hydrazone linkages and elucidate the structural properties of the synthesized compounds .

Table 1: Characterization Techniques for Hydrazones

TechniquePurpose
IR SpectroscopyIdentifies functional groups
NMR SpectroscopyDetermines molecular structure
Mass SpectrometryConfirms molecular weight and composition

Antimicrobial Activity

Research has indicated that various hydrazone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds derived from 2,3-dichlorobenzaldehyde demonstrate activity against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 40 to 200 µg/mL against clinical isolates of M. tuberculosis .

Case Study: Antitubercular Activity

A study evaluated the antitubercular activity of several hydrazone derivatives synthesized from 2,3-dichlorobenzaldehyde. The results indicated that certain derivatives exhibited potent activity with MIC values as low as 6.25 µg/mL against M. tuberculosis H37Rv, suggesting their potential as lead compounds in tuberculosis treatment .

Anticancer Activity

In addition to antimicrobial effects, hydrazone derivatives have been investigated for their anticancer properties. Recent studies have highlighted the ability of similar compounds to inhibit cancer cell proliferation across various cancer cell lines. For example, compounds with similar structural motifs showed IC50 values ranging from 0.73 to 20.2 µM against different cancer types, including breast and gastric cancers .

Table 2: Anticancer Activity Overview

CompoundCell LineIC50 (µM)
N′-(5-nitrothiophen-2-yl)methylene...OCUM-2MD3 (gastric)0.88
N′-(3,4-dichlorobenzylidene)-5-oxo...MCF-7 (breast)0.73 - 2.38
N′-(4-(phenylamino)phenyl)pyrrolidine...IGR39 (prostate)10.40 - 19.77

The biological activity of these hydrazone derivatives can be attributed to multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many hydrazones inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Certain derivatives trigger apoptosis in cancer cells through mitochondrial pathways.
  • Antioxidant Properties : Some compounds exhibit antioxidant activity that may contribute to their protective effects against oxidative stress in cells .

Q & A

Q. What are the key strategies for synthesizing 2,3-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via a two-step process:

Preparation of the triazole-thiol intermediate : React 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2,3-dichlorobenzaldehyde in ethanol or glacial acetic acid under reflux (4–6 hours). Catalytic acid (e.g., acetic acid) enhances imine bond formation .

Purification : Recrystallize the product using ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:2).

  • Optimization Table :
ParameterOptimal ConditionYield (%)Reference
SolventEthanol78–85
CatalystGlacial acetic acid80–88
Reaction Time4–6 hours82

Q. Which spectroscopic techniques are most effective for characterizing this hydrazone-triazole hybrid?

  • Methodological Answer :
  • 1H/13C NMR : Confirm hydrazone bond formation (δ 8.5–9.0 ppm for –CH=N–) and triazole-thiol structure (δ 13.5–14.0 ppm for –SH) .
  • FT-IR : Identify –C=N (1600–1650 cm⁻¹) and –SH (2550–2600 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., m/z 450.02 for [M+H]+) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Cl) on the benzaldehyde moiety influence the compound’s reactivity and stability?

  • Methodological Answer :
  • Electronic Effects : Chlorine substituents increase electrophilicity of the aldehyde, accelerating Schiff base formation but raising activation energy for subsequent steps (e.g., cyclization) .
  • Stability : Dichlorinated derivatives exhibit slower hydrolysis due to steric hindrance and reduced electron density at the imine bond .
  • Experimental Design : Compare kinetics of hydrazone formation using 2,3-dichloro- vs. unsubstituted benzaldehyde via UV-Vis monitoring (λ = 320 nm) .

Q. What mechanistic insights explain the compound’s potential biological activity (e.g., antimicrobial)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : The 4-ethoxyphenyl group enhances membrane permeability, while the triazole-thiol moiety chelates metal ions critical for microbial enzymes .
  • In Silico Docking : Use AutoDock Vina to model interactions with E. coli DNA gyrase (PDB ID: 1KZN). The dichlorophenyl group occupies hydrophobic pockets (binding energy: −9.2 kcal/mol) .

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